molecular formula C6H9N3O2 B13994122 6-amino-3-ethyl-1H-pyrimidine-2,4-dione

6-amino-3-ethyl-1H-pyrimidine-2,4-dione

Cat. No.: B13994122
M. Wt: 155.15 g/mol
InChI Key: XCDKMLYGJSCXIB-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a dione (2,4-dione) backbone with an amino group at position 6 and an ethyl substituent at position 2. The amino group at C6 enhances hydrogen-bonding capacity, while the ethyl group at C3 introduces steric effects that may modulate molecular interactions in supramolecular or biological contexts .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2,7H2,1H3,(H,8,11)

InChI Key

XCDKMLYGJSCXIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-ethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at position 6 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-amino-3-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione, highlighting substituent variations, synthesis routes, and physicochemical or biological properties:

Compound Substituents Molecular Formula Key Properties References
6-Amino-3-ethyl-1H-pyrimidine-2,4-dione C3: Ethyl; C6: NH₂; N1: H C₆H₉N₃O₂ Amino group enhances H-bonding; ethyl group increases hydrophobicity.
6-Amino-1,3-diethylpyrimidine-2,4-dione C1: Ethyl; C3: Ethyl; C6: NH₂ C₈H₁₃N₃O₂ Diethylation reduces H-bonding capacity at N1; lower polarity vs. parent compound. Synthesized via alkylation (42% yield).
6-Amino-3-methylpyrimidine-2,4-dione C3: Methyl; C6: NH₂; N1: H C₅H₇N₃O₂ Methyl at C3 reduces steric bulk vs. ethyl; higher solubility in polar solvents.
6-Amino-1-benzyl-3-methylpyrimidine-2,4-dione C1: Benzyl; C3: Methyl; C6: NH₂ C₁₂H₁₃N₃O₂ Benzyl group introduces aromaticity and π-π interactions; used in pharmaceutical intermediates.
6-Methyl-3-(sec-butyl)pyrimidine-2,4-dione C3: sec-Butyl; C6: Methyl; N1: H C₉H₁₄N₂O₂ Bulky sec-butyl group increases lipophilicity; potential for CNS activity.
6-Amino-1-[2-(dimethylamino)ethyl]-3-ethylpyrimidine-2,4-dione C1: Dimethylaminoethyl; C3: Ethyl; C6: NH₂ C₉H₁₇N₅O₂ Dimethylaminoethyl enhances basicity and solubility in acidic conditions.

Key Structural and Functional Comparisons :

Substituent Effects on Reactivity: N1 Substitution: Alkylation at N1 (e.g., benzyl in , ethyl in ) reduces hydrogen-bonding capacity, altering crystal packing and solubility. Unsubstituted N1 (as in the parent compound) allows for stronger intermolecular H-bonding .

Synthetic Routes: Alkylation of the pyrimidine core using halides (e.g., ethyl iodide) or amines (e.g., benzylamine) is common, with yields ranging from 42% (diethylation) to higher efficiencies for smaller substituents . Amino groups are typically introduced via nucleophilic substitution of chloro or hydroxyl precursors .

Physicochemical Properties: Dipole Moments: DFT studies on pyran-2,4-diones (structurally similar) indicate that polar substituents (e.g., amino) increase dipole moments, enhancing solubility in polar solvents . Crystal Packing: Hydrogen-bonding networks (e.g., N–H···O interactions) dominate in unsubstituted derivatives, while alkylated analogs rely on van der Waals forces .

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